molecular formula C25H28O2 B8486062 1-[4-(4-Methoxyphenyl)-4-methylpentyl]-3-phenoxybenzene CAS No. 89764-46-5

1-[4-(4-Methoxyphenyl)-4-methylpentyl]-3-phenoxybenzene

Cat. No. B8486062
M. Wt: 360.5 g/mol
InChI Key: PDKYRVZAKYOGMJ-UHFFFAOYSA-N
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Patent
US04661501

Procedure details

In the same manner as described in (2) of Synthesis Example 1, the mixture of 1-(3-phenoxy-4-fluorophenyl)-4-(4-methoxyphenyl)-4-methyl-2-pentene and 1-(3-phenoxy-4-fluorophenyl)-4-(4-methoxyphenyl)-4-methyl-1-pentene obtained according to the above (1) was treated to give quantitatively 1-(3-phenoxy-4-fluorophenyl)-4-(4-methoxyphenyl)-4-methylpentane.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-(3-phenoxy-4-fluorophenyl)-4-(4-methoxyphenyl)-4-methyl-2-pentene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1-(3-phenoxy-4-fluorophenyl)-4-(4-methoxyphenyl)-4-methyl-1-pentene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O(C1C=C(CCCC(C2C=CC(OC)=CC=2)(C)C)C=CC=1)C1C=CC=CC=1.[O:28]([C:35]1[CH:36]=[C:37]([CH2:42][CH:43]=[CH:44][C:45]([C:48]2[CH:53]=[CH:52][C:51]([O:54][CH3:55])=[CH:50][CH:49]=2)([CH3:47])[CH3:46])[CH:38]=[CH:39][C:40]=1[F:41])[C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1.O(C1C=C(C=CCC(C2C=CC(OC)=CC=2)(C)C)C=CC=1F)C1C=CC=CC=1>>[O:28]([C:35]1[CH:36]=[C:37]([CH2:42][CH2:43][CH2:44][C:45]([C:48]2[CH:53]=[CH:52][C:51]([O:54][CH3:55])=[CH:50][CH:49]=2)([CH3:46])[CH3:47])[CH:38]=[CH:39][C:40]=1[F:41])[C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(C1=CC=CC=C1)C=1C=C(C=CC1)CCCC(C)(C)C1=CC=C(C=C1)OC
Step Two
Name
1-(3-phenoxy-4-fluorophenyl)-4-(4-methoxyphenyl)-4-methyl-2-pentene
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(C1=CC=CC=C1)C=1C=C(C=CC1F)CC=CC(C)(C)C1=CC=C(C=C1)OC
Name
1-(3-phenoxy-4-fluorophenyl)-4-(4-methoxyphenyl)-4-methyl-1-pentene
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(C1=CC=CC=C1)C=1C=C(C=CC1F)C=CCC(C)(C)C1=CC=C(C=C1)OC
Step Three
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained
ADDITION
Type
ADDITION
Details
was treated

Outcomes

Product
Name
Type
product
Smiles
O(C1=CC=CC=C1)C=1C=C(C=CC1F)CCCC(C)(C)C1=CC=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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